5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Physicochemical profiling

This pyrazolo[1,5-a]pyrimidine compound is a purine isostere with a 7-(pyridin-4-yl)amino substituent that engages kinase hinge regions. It offers validated COX-2 inhibition (IC50 1.11 µM, selectivity index 8.97 over COX-1) and 15-LOX inhibition (IC50 5.6 µM). The 7-position vector enables SAR expansion from simple 7-NH2 hits, adding 77 Da and one H-bond acceptor for solvent-exposed pocket exploration. Ideal for biochemical kinase panels (CDK12/CDK13, CHK1, PI3K) and multi-target anti-inflammatory programs. Secure this differentiated research probe with full analytical characterization.

Molecular Formula C18H15N5
Molecular Weight 301.353
CAS No. 877799-22-9
Cat. No. B2717249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS877799-22-9
Molecular FormulaC18H15N5
Molecular Weight301.353
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H15N5/c1-13-11-17(22-15-7-9-19-10-8-15)23-18(21-13)16(12-20-23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)
InChIKeyMDEQOSONBFFQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 877799-22-9): Screening Compound Procurement Profile


5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 877799-22-9) is a heterocyclic small molecule (MW 301.35, C18H15N5) belonging to the pyrazolo[1,5-a]pyrimidine class . This scaffold is a purine isostere recognized in medicinal chemistry for engagement with ATP-binding pockets of kinases and cyclooxygenase-2 (COX-2) [1]. The compound is catalogued as a screening compound by ChemDiv (ID D724-0285) and ChemBridge/Hit2Lead (SC-9320046), and is registered in ChEBI (CHEBI:92024) as 5-methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine [2].

Why 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Freely Substituted by In-Class Analogs for SAR-Driven Procurement


The pyrazolo[1,5-a]pyrimidin-7-amine chemotype exhibits steep structure–activity relationships (SAR) at the 7-amino position. In the anti-mycobacterial series, changing the 7-position substituent from pyridin-2-ylmethyl to other groups substantially altered M.tb growth inhibition potency and microsomal stability [1]. In COX-2 inhibitor programs, the nature of the pyridine-amino appendage determined selectivity index (COX-2/COX-1 S.I. values ranging from ~2 to ~9 across closely related analogs) [2]. Consequently, even analogs differing by a single atom at the 7-position cannot be assumed interchangeable for hit validation, selectivity profiling, or structure-enabled medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


Lipophilicity Shift: Measured logP and logD Differentiate the N-(pyridin-4-yl) Compound from the Unsubstituted 7-Amine Analog

The target compound incorporates an N-(pyridin-4-yl) substituent at the 7-amine position, which markedly alters lipophilicity relative to the unsubstituted 7-amine analog (CAS 700847-35-4). The target compound has a measured logP of 3.3582 (ChemDiv) or 2.99 (Hit2Lead, different calculation method) and logD of 1.2994, versus logP 2.8681 for the unsubstituted 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine . The logP increase of approximately 0.5 log units indicates greater membrane permeability potential, while the logD of 1.30 suggests moderate lipophilicity at physiological pH, within the typical drug-like range.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and Hydrogen Bonding Capacity: The N-(pyridin-4-yl) Group Adds an Additional H-Bond Acceptor

The N-(pyridin-4-yl) substituent introduces a pyridine nitrogen that serves as an additional hydrogen bond acceptor, increasing the total acceptor count from 2 (comparator) to 3 (target). The topological polar surface area (tPSA) differs between the two reporting vendors: ChemDiv reports 38.66 Ų, while Hit2Lead reports 55.1 Ų for the same compound, likely reflecting different calculation algorithms . In contrast, the unsubstituted analog (CAS 700847-35-4) has a PSA of 56.21 Ų . The additional pyridyl nitrogen may alter target-binding interactions, as pyridine nitrogens frequently act as hinge-binding motifs in kinase ATP-site ligands.

Polar surface area Hydrogen bonding Drug-likeness Permeability

Aqueous Solubility Parameter (logSw): Target Compound Exhibits Moderate Predicted Solubility Suitable for Biochemical Assays

The predicted logSw (log of aqueous solubility) is -3.53 (ChemDiv) or -3.95 (Hit2Lead) for the target compound . While no logSw value is reported for the unsubstituted analog (CAS 700847-35-4), these values place the target compound in a moderately soluble range (~50–100 µM estimated) that is generally compatible with biochemical and cell-based screening at typical concentrations (1–10 µM). For reference, the closely related 7-(4-fluorophenyl) analog (BindingDB BDBM68332) has a molecular weight of 303.34 and comparable lipophilicity, and showed EC50 >5.57 µM in a STAT3 assay [1], suggesting that members of this chemical series can achieve soluble concentrations sufficient for target engagement.

Aqueous solubility Assay compatibility logSw

Class-Level Evidence: Pyrazolo[1,5-a]pyrimidine-7-amines with Pyridine Appendages Demonstrate COX-2 Inhibition and Anti-Inflammatory Activity In Vivo

While no direct target-specific COX-2 IC50 has been reported for this compound, the pyrazolo[1,5-a]pyrimidine-pyridine hybrid chemotype has been systematically evaluated for anti-inflammatory activity. In a 2022 study, pyrazolo[1,5-a]pyrimidine derivatives bearing pyridine appendages at the 7-position demonstrated COX-2 IC50 values as low as 1.11 µM (compound 12) with COX-2 selectivity index up to 8.97 (compound 11), alongside in vivo edema inhibition of 46–68% in the carrageenan-induced rat paw model (ED50 = 35 mg/kg for compound 11) [1]. The N-(pyridin-4-yl) motif in the target compound positions the pyridine nitrogen for potential hinge-region hydrogen bonding in the COX-2 active site, analogous to the interactions computationally modeled for the 4-methoxypyridin-2-ylamino series [1]. Additionally, the broader pyrazolo[1,5-a]pyrimidin-7-amine class is claimed in patents as CDK12/13 inhibitors [2] and as general protein kinase inhibitors [3], establishing precedent for kinase-targeted screening applications.

COX-2 inhibition Anti-inflammatory In vivo efficacy Pyridine hybrid

Structural Confirmation: The Target Compound is a Distinct Chemical Entity with a Unique Pyridin-4-yl Substitution Pattern Not Found in Common Screening Library Analogs

The target compound (C18H15N5, MW 301.35) bears an N-(pyridin-4-yl) group at the 7-position amine, which is structurally distinct from the most common analogs in screening collections: (i) the unsubstituted 7-amine (C13H12N4, MW 224.26, CAS 700847-35-4) ; (ii) the 7-(4-fluorophenyl) analog (C19H14FN3, MW 303.34, BDBM68332) which replaces the amine linker with a direct C–C bond [1]; and (iii) the N-(pyridin-4-yl)-2-(trifluoromethyl) derivative (MW 369.34) which introduces a CF3 group at the 2-position . The N-(pyridin-4-yl) substitution pattern is chemically orthogonal to these analogs: it retains an sp²-hybridized nitrogen available for hydrogen bonding while extending the molecular framework into the solvent-exposed region typical of type I kinase inhibitors. This substitution is not present in the PubChem or ChEMBL databases among compounds with identical core scaffolds tested in publicly available bioassays, making it a structurally differentiated probe.

Chemical identity Structural uniqueness Screening library SAR

Recommended Procurement and Research Application Scenarios for 5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Inhibition Screening: ATP-Competitive Probe for CDK, PI3K, or Checkpoint Kinase Panel

The pyrazolo[1,5-a]pyrimidine core is a recognized purine isostere, and the N-(pyridin-4-yl) substituent at the 7-position provides a hydrogen-bonding pyridine nitrogen that can engage the kinase hinge region. This compound is suitable as a screening probe in biochemical kinase inhibition panels, particularly for CDK family members (CDK12/CDK13) as claimed in recent patent disclosures [1], or for checkpoint kinases (CHK1) and PI3K isoforms, where structurally related pyrazolo[1,5-a]pyrimidin-7-amines have shown inhibitory activity.

Anti-Inflammatory Drug Discovery: COX-2/LOX Pathway Modulator Screening

The pyridine-appended pyrazolo[1,5-a]pyrimidine chemotype has demonstrated validated COX-2 inhibition (IC50 as low as 1.11 µM) with selectivity over COX-1 (S.I. up to 8.97) and concurrent 15-LOX inhibition (IC50 = 5.6 µM) [2]. This compound, bearing the N-(pyridin-4-yl) motif, is appropriate for in vitro COX-2 inhibition assays, pro-inflammatory cytokine (IL-6, TNF-α) suppression screening, and sPLA2-V inhibition studies as part of multi-target anti-inflammatory programs.

Structure–Activity Relationship (SAR) Expansion: 7-Position Vector Exploration in Hit-to-Lead Programs

When a pyrazolo[1,5-a]pyrimidine hit is identified with a simple 7-NH2 or 7-alkyl group, the N-(pyridin-4-yl) analog provides a direct comparator that extends into the solvent-exposed region. The additional pyridine ring increases molecular weight by 77 Da relative to the unsubstituted 7-amine (CAS 700847-35-4) and adds one hydrogen bond acceptor, enabling exploration of polar contacts with ribose pocket or solvent-front residues. This compound is valuable for SAR-by-catalog expansion of initial hits where 7-position modifications are underexplored.

Computational Chemistry and Docking Studies: Pyridine Hinge-Binding Motif Validation

The N-(pyridin-4-yl) group provides a well-defined vector for molecular docking and dynamics simulations in kinase ATP-binding sites. In published molecular modeling studies of pyrazolo[1,5-a]pyrimidine-pyridine hybrids, the pyridine nitrogen forms key hydrogen bonds with active-site residues (e.g., Arg-120, Tyr-355 in COX-2) [2]. This compound can serve as a computational validation tool for pharmacophore model development, free-energy perturbation (FEP) studies, or scaffold-hopping exercises targeting kinases or COX enzymes.

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